Fluoroethylnormemantine hydrochloride
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Overview
Description
Fluoroethylnormemantine (hydrochloride) is a derivative of Memantine, a well-known N-methyl-D-aspartate (NMDA) receptor antagonist. This compound is functionalized with a fluorine group, which allows its use as a positron emission tomography (PET) tracer. Fluoroethylnormemantine (hydrochloride) exhibits a range of effects, including anti-amnesic, neuroprotective, antidepressant-like, and fear-attenuating properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluoroethylnormemantine (hydrochloride) involves the functionalization of Memantine with a fluorine group. The specific synthetic routes and reaction conditions are proprietary and not widely published.
Industrial Production Methods: Industrial production methods for Fluoroethylnormemantine (hydrochloride) are not extensively documented. The compound is typically produced in research laboratories and specialized facilities due to its application in scientific research and medical imaging .
Chemical Reactions Analysis
Types of Reactions: Fluoroethylnormemantine (hydrochloride) primarily undergoes substitution reactions due to the presence of the fluorine group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic reagents under mild conditions.
Oxidation Reactions: May involve oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
Fluoroethylnormemantine (hydrochloride) has several scientific research applications:
Neuroprotection: It has shown potential as a neuroprotective agent in models of Alzheimer’s disease by preventing memory deficits, oxidative stress, inflammation, and apoptosis.
Antidepressant-like Effects: The compound has demonstrated antidepressant-like properties in behavioral assays, reducing behavioral despair and facilitating extinction learning.
Positron Emission Tomography (PET) Tracer: Due to its fluorine group, it can be used as a PET tracer to visualize NMDA receptor activity in the brain.
Fear-Attenuating Properties: It has been shown to reduce fear behaviors in animal models, making it a potential candidate for studying stress-related psychiatric disorders.
Mechanism of Action
Fluoroethylnormemantine (hydrochloride) exerts its effects primarily through antagonism of the NMDA receptor. By binding to the receptor, it inhibits excessive glutamatergic activity, which is implicated in neurodegenerative and psychiatric disorders. This inhibition helps to reduce oxidative stress, inflammation, and apoptosis, thereby providing neuroprotection .
Comparison with Similar Compounds
Memantine: The parent compound, also an NMDA receptor antagonist, used in the treatment of Alzheimer’s disease.
Ketamine: Another NMDA receptor antagonist with antidepressant properties but with more side effects.
Amantadine: Similar to Memantine, used for Parkinson’s disease and drug-induced extrapyramidal symptoms
Uniqueness: Fluoroethylnormemantine (hydrochloride) is unique due to its fluorine functionalization, which allows its use as a PET tracer. This property makes it valuable for in vivo imaging studies, providing insights into NMDA receptor activity and its role in various neurological and psychiatric conditions .
Properties
Molecular Formula |
C12H21ClFN |
---|---|
Molecular Weight |
233.75 g/mol |
IUPAC Name |
3-(2-fluoroethyl)adamantan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H20FN.ClH/c13-2-1-11-4-9-3-10(5-11)7-12(14,6-9)8-11;/h9-10H,1-8,14H2;1H |
InChI Key |
KPURUIUXBWTRPB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N)CCF.Cl |
Origin of Product |
United States |
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